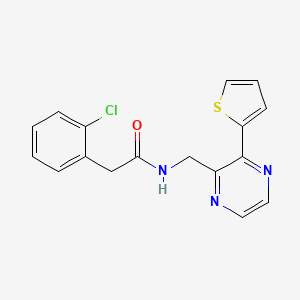
2-(2-chlorophenyl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-chlorophenyl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide, also known as CP-868,596, is a small molecule inhibitor that has been studied for its potential therapeutic applications in cancer treatment. This compound belongs to the class of pyrazine-containing molecules that have been shown to have potent anti-cancer activity.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for 2-(2-chlorophenyl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide involves the reaction of 2-chlorobenzoyl chloride with 3-(thiophen-2-yl)pyrazine-2-carboxylic acid to form 2-(2-chlorophenyl)-N-(3-(thiophen-2-yl)pyrazin-2-yl)acetamide, which is then reacted with formaldehyde and hydrogen chloride to form the final product.
Starting Materials
2-chlorobenzoyl chloride, 3-(thiophen-2-yl)pyrazine-2-carboxylic acid, formaldehyde, hydrogen chloride
Reaction
Step 1: React 2-chlorobenzoyl chloride with 3-(thiophen-2-yl)pyrazine-2-carboxylic acid in the presence of a base such as triethylamine to form 2-(2-chlorophenyl)-N-(3-(thiophen-2-yl)pyrazin-2-yl)acetamide., Step 2: React 2-(2-chlorophenyl)-N-(3-(thiophen-2-yl)pyrazin-2-yl)acetamide with formaldehyde and hydrogen chloride in the presence of a base such as sodium acetate to form 2-(2-chlorophenyl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide.
作用機序
2-(2-chlorophenyl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide binds to the bromodomain of BRD4, preventing it from interacting with chromatin and regulating gene expression. This leads to the downregulation of genes that are involved in cell proliferation and survival, ultimately resulting in the inhibition of cancer cell growth. 2-(2-chlorophenyl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide has been shown to be highly selective for BRD4, with minimal off-target effects on other bromodomain-containing proteins.
生化学的および生理学的効果
2-(2-chlorophenyl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide has been shown to have potent anti-cancer activity in preclinical studies, both in vitro and in vivo. It has been shown to inhibit the growth of a wide range of cancer cell lines, including those that are resistant to other chemotherapy agents. 2-(2-chlorophenyl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide has also been shown to induce apoptosis (programmed cell death) in cancer cells, and to inhibit tumor growth in animal models of cancer.
実験室実験の利点と制限
One of the main advantages of 2-(2-chlorophenyl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide is its high selectivity for BRD4, which reduces the risk of off-target effects and toxicity. It also has good pharmacokinetic properties, meaning that it can be administered orally and has a long half-life in the body. However, one limitation of this compound is that it may not be effective against all types of cancer, as the expression of BRD4 varies between different cancer types.
将来の方向性
There are several potential future directions for research on 2-(2-chlorophenyl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide. One area of interest is the development of combination therapies, where 2-(2-chlorophenyl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide is used in combination with other chemotherapy agents to enhance its anti-cancer activity. Another area of interest is the identification of biomarkers that can predict response to 2-(2-chlorophenyl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide, which would help to identify patients who are most likely to benefit from this therapy. Finally, there is potential for the development of more potent and selective inhibitors of BRD4, based on the structure of 2-(2-chlorophenyl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide.
科学的研究の応用
2-(2-chlorophenyl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of a specific enzyme, called bromodomain-containing protein 4 (BRD4), which is involved in the regulation of gene expression. BRD4 is overexpressed in many types of cancer, including leukemia, lymphoma, and solid tumors, and has been identified as a potential target for cancer therapy.
特性
IUPAC Name |
2-(2-chlorophenyl)-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3OS/c18-13-5-2-1-4-12(13)10-16(22)21-11-14-17(20-8-7-19-14)15-6-3-9-23-15/h1-9H,10-11H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDTWIVUQEDSEFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)NCC2=NC=CN=C2C3=CC=CS3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenyl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide](/img/structure/B2967304.png)
![{4-[(2,4-Dichlorobenzyl)oxy]-3-methoxyphenyl}methanol](/img/structure/B2967305.png)
![5-(4-Chlorophenyl)-4-(2'-fluoro-4'-propyl[1,1'-biphenyl]-4-yl)-2-pyrimidinethiol](/img/structure/B2967306.png)
![N-(2,5-dimethylphenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2967307.png)
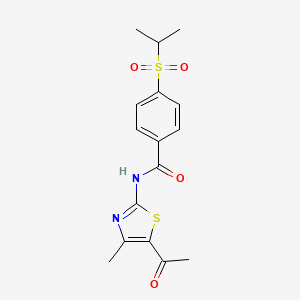
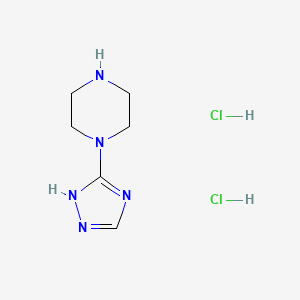
![{3-[(Diethylamino)methyl]phenyl}methanamine](/img/structure/B2967311.png)
![N-[[1-(4-Methoxyphenyl)cyclobutyl]methyl]oxirane-2-carboxamide](/img/structure/B2967313.png)
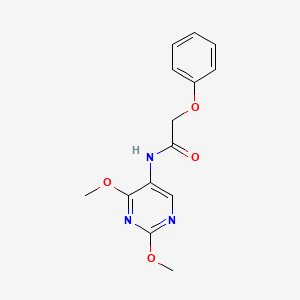
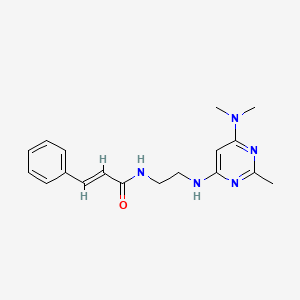
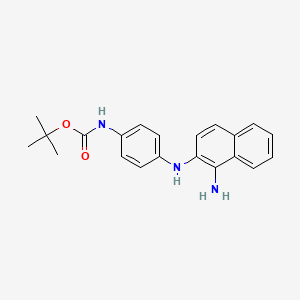
![(5-Fluoropyridin-3-yl)-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2967324.png)
![N-(3-chloro-2-methylphenyl)-N'-[1-(propylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea](/img/structure/B2967326.png)
![N-[(4-Carbamoylphenyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2967327.png)